2-(5-Bromo-2-pyridinyl)benzoxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H7BrN2O |
|---|---|
Molecular Weight |
275.1 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C12H7BrN2O/c13-8-5-6-10(14-7-8)12-15-9-3-1-2-4-11(9)16-12/h1-7H |
InChI Key |
QJNGUEYUOHQUBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=NC=C(C=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 5 Bromo 2 Pyridinyl Benzoxazole and Its Structural Variants
Conventional and Classical Synthetic Approaches
Traditional methods for the synthesis of the 2-(pyridinyl)benzoxazole scaffold have long been established, primarily relying on condensation and cyclization reactions.
Condensation Reactions of 2-Aminophenols with Carboxylic Acid Derivatives
A cornerstone in benzoxazole (B165842) synthesis is the condensation of 2-aminophenols with carboxylic acids or their derivatives. nih.govacs.org In this approach, 2-aminophenol (B121084) reacts with a 5-bromo-2-pyridinecarboxylic acid derivative. The reaction typically proceeds by heating the two components, often in the presence of a dehydrating agent or a catalyst to facilitate the cyclization of the intermediate amide to the final benzoxazole ring.
Various catalysts and reaction conditions have been explored to optimize this transformation. For instance, Brønsted acidic ionic liquids have been used as recyclable catalysts under solvent-free conditions, offering high yields. nih.govacs.org Another approach involves the use of samarium triflate in an aqueous medium, providing a green and efficient method for this condensation. organic-chemistry.org The general scheme for this reaction is depicted below:
Scheme 1: General synthesis of 2-(5-Bromo-2-pyridinyl)benzoxazole via condensation.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| 2-Aminophenol | 5-Bromo-2-pyridinecarboxylic acid | Heat, dehydrating agent | This compound |
| 2-Aminophenol | 5-Bromo-2-pyridinecarbonyl chloride | Base | This compound |
Cyclization Strategies from Halogenated Precursors
An alternative classical route involves the intramolecular cyclization of a precursor already containing both the phenolic and pyridinyl moieties linked by an amide bond. For example, a 2-halophenyl amide of 5-bromo-2-pyridinecarboxylic acid can undergo an intramolecular nucleophilic substitution, where the phenolic oxygen displaces the halogen to form the oxazole (B20620) ring. This method often requires a base to deprotonate the phenol (B47542) and activate it for cyclization.
Another strategy employs the Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution, which can be used to form the benzoxazole ring from suitably substituted precursors. nih.gov
Multi-Step Synthesis Routes Involving Pyridine (B92270) Functionalization
In some instances, the desired this compound is assembled through a multi-step sequence where the pyridine ring is functionalized at a later stage. researchgate.net This could involve synthesizing 2-(2-pyridinyl)benzoxazole first and then introducing the bromine atom at the 5-position of the pyridine ring via an electrophilic bromination reaction. This approach allows for the synthesis of various 5-substituted analogs from a common intermediate.
A multi-step flow process has also been reported for the synthesis of functionalized benzoxazoles from 3-halo-N-acyl anilines, which proceeds through base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization. nih.gov This methodology offers precise temperature control and minimizes byproduct formation. nih.gov
Transition Metal-Catalyzed Syntheses
More contemporary methods leverage the power of transition metal catalysis to achieve the synthesis of 2-(pyridinyl)benzoxazoles with high efficiency and selectivity.
Palladium-Catalyzed C-H Functionalization and Cross-Coupling Reactions
Palladium catalysis has emerged as a powerful tool for the construction of complex molecules. nih.govnih.govyoutube.comyoutube.com In the context of 2-(pyridinyl)benzoxazole synthesis, palladium-catalyzed C-H activation and cross-coupling reactions are particularly relevant. rsc.orgacs.orgresearchgate.netnih.gov These methods can form the crucial carbon-carbon bond between the benzoxazole and pyridine rings.
One strategy involves the direct C-H arylation of a pre-formed benzoxazole ring with a 2-halo-5-bromopyridine. researchgate.net This reaction typically employs a palladium catalyst, a suitable ligand, and a base to facilitate the coupling. Alternatively, a palladium-catalyzed process can be used to construct the benzoxazole ring itself from a thiobenzanilide (B1581041) precursor through an intramolecular C-S bond formation. acs.org
| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type |
| Benzoxazole | 2-Chloro-5-bromopyridine | Pd(OAc)₂, Ligand, Base | C-H Arylation |
| Thiobenzanilide derivative | - | Pd(II) catalyst, Cu(I), Bu₄NBr | C-H Functionalization/Intramolecular C-S Bond Formation |
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds. nih.govnih.govclaremont.eduresearchgate.net This reaction can be employed to synthesize structural variants of this compound by coupling a boronic acid or ester derivative with a halogenated partner. beilstein-journals.org
For instance, this compound itself can serve as a substrate in a Suzuki-Miyaura coupling. The bromine atom on the pyridine ring can be coupled with various aryl or heteroaryl boronic acids to introduce a wide range of substituents at the 5-position, leading to a library of 2-(5-aryl-2-pyridinyl)benzoxazole derivatives. beilstein-journals.orgnih.gov This late-stage functionalization is highly valuable for structure-activity relationship studies in drug discovery and materials science. tcichemicals.com
A typical Suzuki-Miyaura coupling reaction would involve the following components:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent |
| This compound | Arylboronic acid | Pd(PPh₃)₄ or other Pd catalysts | Na₂CO₃, Cs₂CO₃, or other bases | Dioxane/Water, Toluene, etc. |
This powerful coupling reaction allows for the synthesis of a diverse array of compounds, such as those used as liquid scintillators. beilstein-journals.org
Heck and Other C-C Bond Forming Reactions
The Heck reaction, a palladium-catalyzed C-C bond-forming reaction, and other similar cross-coupling reactions are pivotal in the synthesis of complex organic molecules. While direct evidence for the synthesis of this compound using the Heck reaction is not extensively detailed in the provided search results, the analogous Suzuki-Miyaura cross-coupling reaction is a well-established method for creating C-C bonds. For instance, the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes has been successfully achieved through Suzuki cross-coupling reactions of various aryl boronic acids with 2-bromo-5-(bromomethyl)thiophene. researchgate.net This highlights the potential of palladium-catalyzed cross-coupling reactions in functionalizing heterocyclic compounds.
The general applicability of palladium-catalyzed reactions for C-C bond formation is widely recognized in organic synthesis for constructing biaryl compounds and functionalizing heterocyclic cores. researchgate.net
Copper-Catalyzed Cyclization and Aminocarbonylation Protocols
Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium-based methods for the synthesis of benzoxazoles. A notable method involves the copper-catalyzed direct 2-arylation of benzoxazoles with aryl bromides. nih.gov This approach, utilizing a CuI/PPh3-based catalyst, facilitates the installation of various aryl and heteroaryl groups through a C-H activation process, yielding products in good to excellent yields. nih.gov Specifically, the reaction of benzoxazole with pyridine bromides, such as 2-bromopyridine, has been shown to produce the corresponding 2-pyridylbenzoxazoles in high yields (82–92%). nih.gov
Another significant copper-catalyzed method is the tandem cyclization of 2-halophenols with amidines. This ligand-free approach uses inexpensive and readily available CuCl as a catalyst and avoids the use of oxidants or inorganic acids, providing good to excellent yields of various benzoxazole derivatives. nih.gov While not explicitly mentioning the synthesis of this compound, this protocol's success with both aromatic and aliphatic amidines suggests its potential applicability. nih.gov
Furthermore, an improved copper-catalyzed cyclization for synthesizing benzimidazoles from o-bromoarylamine and nitriles has been developed, offering a mild and ligand-free process with exceptional yields. rsc.orgrsc.org This highlights the versatility of copper catalysis in heterocyclic synthesis.
Other Metal-Mediated Transformations (e.g., Sn, ZrOCl2, Fe-porphyrin)
Various other metals have been employed to mediate the synthesis of benzoxazole derivatives. For instance, the synthesis of novel meso-substituted trans-A2B2 porphyrins involves their reaction with transition metals like Mn(II), Co(II), and Zn(II) under solvothermal conditions to generate coordination polymers. rsc.org While this does not directly produce the target molecule, it demonstrates the role of metals in assembling complex structures involving heterocyclic units.
Sustainable and Green Chemistry Approaches
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. These "green" approaches, such as microwave-assisted, ultrasound-assisted, and mechanochemical synthesis, often lead to shorter reaction times, higher yields, and reduced waste.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, including the preparation of benzoxazole derivatives. researchgate.neteurekaselect.com This technique offers rapid and efficient heating, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.neteurekaselect.com The synthesis of benzoxazoles via microwave-assisted methods typically involves the condensation of 2-aminophenols with various reactants like aldehydes, carboxylic acids, or nitriles. researchgate.neteurekaselect.com
For example, a one-pot synthesis of 2-aryl benzoxazoles has been demonstrated through the coupling of o-aminophenols with aromatic aldehydes under microwave irradiation in the presence of MnO2 nanoparticles as an oxidant. researchgate.net Another green approach utilizes a deep eutectic solvent, [CholineCl][oxalic acid], as a catalyst for the cyclization of 2-aminophenols and benzaldehydes under microwave irradiation, resulting in good to excellent conversions and selectivity. mdpi.com The development of microwave-assisted protocols for synthesizing libraries of benzothiazoles and benzoxazoles has also been reported, highlighting the broad applicability of this technology. ias.ac.in
| Reaction | Conditions | Yield | Reference |
| 2-aminophenols + aromatic aldehydes | MnO2 nanoparticles, microwave | Good | researchgate.net |
| 2-aminophenols + benzaldehydes | [CholineCl][oxalic acid], microwave | Good to Excellent | mdpi.com |
| 2-aminothiophenols/2-aminophenols + aldehydes | PIFA, microwave, one-pot | Good to Excellent | ias.ac.in |
| 6-methylisocytosine + α-bromoacetophenones | Microwave, 160 °C, 20 min | High | nih.gov |
Ultrasound-Assisted Synthesis
Ultrasound irradiation is another green chemistry technique that accelerates chemical reactions through acoustic cavitation. This method has been successfully applied to the synthesis of various heterocyclic compounds, including benzoxazoles and their derivatives, often resulting in shorter reaction times and high yields. semanticscholar.org For instance, an efficient ultrasound-assisted synthesis of 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives has been developed, demonstrating the utility of sonochemistry in preparing halogenated heterocyclic compounds. researchgate.net
The synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives has also been achieved with significant yields (75–89%) using ultrasound radiation, which accelerated the reaction rate compared to conventional methods. mdpi.com Furthermore, a novel process for the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol (B52307) derivatives was developed using ultrasound-assisted reaction of aryl hydrazides with CS2 in a few drops of DMF, yielding good to excellent results under catalyst-free conditions. nih.gov
| Reactants | Product | Conditions | Yield | Reference |
| 2,3-diamino-5-bromopyridine + iminoester hydrochloride | 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives | Ultrasound | Good | researchgate.net |
| 1,2,4-triazole of 2-(4-isobutylphenyl) propanoic acid + electrophiles | N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives | Ultrasound, 45-55 °C, 30-90 min | 75-89% | mdpi.com |
| Aryl hydrazides + CS2 | 5-substituted 1,3,4-oxadiazole-2-thiol derivatives | Ultrasound, DMF | Good to Excellent | nih.gov |
Mechanochemical Synthesis
Mechanochemical synthesis, which involves reactions induced by mechanical force (e.g., grinding), offers a solvent-free and energy-efficient alternative to traditional solution-phase chemistry. An efficient and versatile mechanochemical route to 2-aryl benzothiazoles and substituted benzimidazoles has been developed using a simple mortar-and-pestle grinding method. rsc.org This catalyst-free approach provides high yields, short reaction times, and cleaner reaction profiles without the need for a work-up step. rsc.org
In a different application of mechanochemistry, polymer-embedded benzoxazole moieties have been shown to undergo mechanochemical activation. acs.org When a polymer containing an aliphatic ester of 2-(2′-hydroxyphenyl)benzoxazole was exposed to ultrasound, the mechanical stress induced bond cleavage, leading to a change in the material's photoluminescence. acs.org
| Reactants | Product | Method | Key Features | Reference |
| Aromatic aldehydes + o-aminothiophenol/o-phenylenediamine | 2-aryl benzothiazoles and substituted benzimidazoles | Mortar-and-pestle grinding | Catalyst-free, high yields, short reaction times | rsc.org |
| Polymer with benzoxazole mechanophore | Cleaved polymer with restored 2-(2′-hydroxyphenyl)benzoxazole | Ultrasound-induced cavitation | Change in photoluminescence | acs.org |
Reactions in Deep Eutectic Solvents and Green Solvents (e.g., PEG)
The use of green solvents is a cornerstone of environmentally benign chemical synthesis. Deep eutectic solvents (DESs) and polyethylene (B3416737) glycol (PEG) have emerged as promising alternatives to conventional volatile organic compounds, offering advantages such as low toxicity, biodegradability, and recyclability.
Research has demonstrated the successful synthesis of 2-arylbenzoxazole derivatives using these green solvent systems. mdpi.comresearchgate.net One approach involves the condensation of 2-aminophenols with various aldehydes in PEG 400 at elevated temperatures (80-85 °C). researchgate.net This method avoids the need for a catalyst and provides good to excellent yields. researchgate.net The reaction conditions were optimized, and PEG 400 was found to be the most effective compared to other molecular weights like PEG 200, PEG 600, and PEG 800. researchgate.net The workup procedure is notably simple, involving dilution with cold water to precipitate the crude product, which can then be purified. researchgate.net
Deep eutectic solvents have also been employed as effective media and catalysts for benzoxazole synthesis. mdpi.comresearchgate.net For instance, a DES prepared from a eutectic mixture of urea (B33335) and a synthesized glycine-derived ionic liquid has been used for the synthesis of benzoxazole-linked pyrrolidinone heterocycles under ultrasonic irradiation. researchgate.net Another study utilized a DES composed of urea and zinc chloride, supported on magnetic nanoparticles, to catalyze the synthesis of 2-benzylbenzoxazole (B4618616) derivatives. researchgate.net In the synthesis of various 2-arylbenzoxazole derivatives, DESs have been used as the reaction medium for the cyclocondensation of Schiff bases, offering an eco-friendly alternative to conventional methods. mdpi.com
| Reactant 1 | Reactant 2 | Solvent/Catalyst | Conditions | Yield | Reference |
| Substituted o-aminophenol | Various aldehydes | PEG 400 | 80-85 °C | Good to Excellent | researchgate.net |
| Schiff Bases | N/A | Deep Eutectic Solvents (DES) | 40 °C, 5 min | 78-84% | mdpi.com |
| Substituted benzylamines | 2-aminophenol | Urea and glycine-derived ionic liquid (DES) | Ultrasonic irradiation | High | researchgate.net |
Nanocatalysis and Heterogeneous Catalytic Systems
Nanocatalysis and heterogeneous catalysis offer significant advantages in chemical synthesis, including high efficiency, selectivity, and ease of catalyst recovery and reuse, which are key principles of green chemistry. ckthakurcollege.netresearchgate.net Various nanocatalysts and heterogeneous systems have been developed for the synthesis of benzoxazoles.
Magnetically separable nanoparticles are particularly attractive as they can be easily removed from the reaction mixture using an external magnet. ckthakurcollege.net One such example is the use of silver on iron oxide core-shell nanoparticles (Ag@Fe2O3) for the synthesis of 2-phenyl benzoxazole. ckthakurcollege.net This catalyst proved to be highly efficient, requiring only a small amount (20 mg) to achieve excellent yields in a short reaction time (7 minutes). ckthakurcollege.net The catalyst's high activity is attributed to the large surface area of the nanoparticles, and it could be recovered and reused for multiple cycles. ckthakurcollege.net Similarly, a Lewis acidic ionic liquid supported on magnetic nanoparticles (LAIL@MNP) has been used for the condensation/cyclization reaction between 2-aminophenols and aldehydes under solvent-free ultrasound irradiation, demonstrating good catalytic performance. nih.gov
Copper(II) oxide nanoparticles have also been utilized as a ligand-free heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles in DMSO. organic-chemistry.org This method is experimentally simple and the catalyst can be recovered and recycled without a significant loss of activity. organic-chemistry.org Another approach employs a reusable Brønsted acidic ionic liquid gel (BAIL gel), prepared from 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) and tetraethyl orthosilicate (B98303) (TEOS). nih.govacs.org This heterogeneous catalyst demonstrated high yields (98%) for the synthesis of 2-phenylbenzoxazole (B188899) under solvent-free conditions at 130 °C and could be reused for at least five cycles without a significant drop in activity. nih.govacs.org The reaction was shown to be applicable to a range of substrates, including pyridine-4-carbaldehyde, which yielded the corresponding benzoxazole in 87% yield. acs.org
Furthermore, waste materials like fly ash, a byproduct from coal combustion, have been repurposed as an inexpensive and environmentally benign heterogeneous catalyst for synthesizing 2-phenyl substituted benzoxazoles. nih.gov The fly ash, composed mainly of metal oxides like SiO₂, Al₂O₃, and Fe₂O₃, acts as a green catalyst for the condensation of 2-aminophenol with substituted aldehydes. nih.gov
| Catalyst System | Substrates | Conditions | Key Features | Reference |
| Ag@Fe2O3 Core-Shell Nanoparticles | 2-aminophenol, benzaldehyde | Ethanol (B145695), rt, 7 min | Magnetically separable, reusable (7+ cycles) | ckthakurcollege.net |
| Copper(II) Oxide Nanoparticles | o-bromoaryl derivatives | DMSO, air | Ligand-free, recyclable | organic-chemistry.org |
| Brønsted Acidic Ionic Liquid (BAIL) Gel | 2-aminophenol, various aldehydes | Solvent-free, 130 °C | Reusable (5+ cycles), high yield (98%) | nih.govacs.org |
| Lewis Acidic Ionic Liquid @ MNP | 2-aminophenol, benzaldehyde | Solvent-free, 70 °C, sonication | Recyclable, mild conditions | nih.gov |
| Fly Ash | 2-aminophenol, substituted aldehydes | N/A | Inexpensive waste material, green catalyst | nih.gov |
| Ruthenium on Magnetic Nanoparticles | 2-aminophenol, primary alcohols | N/A | Heterogeneous, recyclable phosphorus ligand | acs.org |
Life Cycle Assessment (LCA) of Benzoxazole Synthesis Pathways
While green chemistry metrics are useful, a Life Cycle Assessment (LCA) provides a more comprehensive evaluation of the environmental impact of a chemical process from cradle to grave. rsc.orgrsc.org An LCA study was conducted to assess the environmental profiles of various synthetic routes to 2-aryl benzoxazoles, comparing traditional batch processes with modern continuous flow (CF) systems. rsc.orgrsc.orgresearchgate.net
The findings of the LCA demonstrated the clear superiority of continuous-flow technology over batch processes across the analyzed environmental impact categories. rsc.orgresearchgate.net The flow approach was found to reduce carbon emissions by 85% compared to its batch equivalent. researchgate.net Furthermore, the continuous flow process exhibited lower energy consumption and a reduced solvent load, with the solvent's contribution accounting for up to 88% of the total environmental impact in some cases. researchgate.net The study highlighted that intensifying the process through oxygen-flow chemistry not only improved sustainability but also promoted circularity by enabling the regeneration of the catalyst and minimizing metal leaching, thus enhancing solvent recyclability. rsc.orgresearchgate.net This comprehensive analysis proves that innovations in green chemistry, when scaled up in continuous flow systems, can lead to substantial and quantifiable benefits in environmental sustainability. dntb.gov.ua
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
While specific experimental spectra for 2-(5-Bromo-2-pyridinyl)benzoxazole are not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent parts: a 5-bromopyridinyl group and a benzoxazole (B165842) core.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The protons on the benzoxazole ring system are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the 5-bromopyridinyl ring will also resonate in the downfield aromatic region, with their specific shifts influenced by the bromine atom and the nitrogen atom. The proton ortho to the nitrogen (at C6) would likely be the most deshielded.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The spectrum would be characterized by signals corresponding to the carbons of the benzoxazole and the bromopyridinyl rings. The carbon atom attached to the bromine (C5 of the pyridine (B92270) ring) and the carbons of the benzoxazole ring connected to the heteroatoms (oxygen and nitrogen) would have characteristic chemical shifts. For comparison, the carbon signals in unsubstituted benzoxazole appear between δ 110 and 151 ppm, with the C2 carbon appearing further downfield around δ 158 ppm.
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H-3' | 8.2 - 8.4 | 140 - 142 |
| Pyridine H-4' | 8.0 - 8.2 | 122 - 124 |
| Pyridine H-6' | 8.7 - 8.9 | 150 - 152 |
| Benzoxazole H-4 | 7.7 - 7.9 | 120 - 122 |
| Benzoxazole H-5 | 7.3 - 7.5 | 125 - 127 |
| Benzoxazole H-6 | 7.3 - 7.5 | 125 - 127 |
| Benzoxazole H-7 | 7.7 - 7.9 | 111 - 113 |
| Pyridine C-2' | - | 148 - 150 |
| Pyridine C-5' | - | 120 - 122 |
| Benzoxazole C-2 | - | 162 - 164 |
| Benzoxazole C-3a | - | 141 - 143 |
| Benzoxazole C-7a | - | 150 - 152 |
| Note: These are estimated values based on known substituent effects and data from similar structures. |
To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks, confirming the connectivity of adjacent protons within the pyridinyl and benzoxazole rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connection between the pyridinyl ring and the benzoxazole core at the C2 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation and the spatial relationship between the two heterocyclic ring systems.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include C=N stretching from the oxazole (B20620) ring (around 1630-1650 cm⁻¹), C-O-C stretching of the ether linkage within the benzoxazole system (around 1240 cm⁻¹), and aromatic C=C stretching vibrations (1400-1600 cm⁻¹). The C-Br stretch would appear at lower wavenumbers (typically 500-650 cm⁻¹). For the parent benzoxazole molecule, characteristic bands are observed at 1629, 1585, 1455, 1243, and 741 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for observing the vibrations of the aromatic rings and the C-Br bond.
| Functional Group | Expected IR Frequency (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3000 - 3100 | Stretching |
| C=N (Oxazole/Pyridine) | 1630 - 1650 | Stretching |
| Aromatic C=C | 1400 - 1600 | Stretching |
| C-O-C (Benzoxazole) | 1220 - 1260 | Asymmetric Stretching |
| C-Br | 500 - 650 | Stretching |
| Note: These are typical frequency ranges. |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.
For this compound (C₁₂H₇BrN₂O), high-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition. The molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units (e.g., m/z 273.97 and 275.97).
The fragmentation pattern in the mass spectrum would provide evidence for the structure. Common fragmentation pathways would likely involve the cleavage of the bond between the two heterocyclic rings, leading to fragments corresponding to the 5-bromopyridinyl cation and the benzoxazole radical, or vice versa.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Heterocyclic aromatic compounds like this compound are expected to be strong UV absorbers due to their extended conjugated π-electron systems.
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or dichloromethane, would likely show multiple absorption bands in the UVA and UVB regions (280-400 nm). Derivatives of 2-(2'-hydroxyphenyl)benzoxazole, a related class of compounds, exhibit maximum absorption wavelengths (λmax) ranging from 336 to 374 nm. The absorption profile is a result of π → π* transitions within the conjugated system.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this specific compound is not publicly available, analysis of related structures provides insight into what could be expected. For example, the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine shows a planar azaindole skeleton. In the case of this compound, crystallography would confirm the planarity of the benzoxazole system and determine the dihedral angle between the benzoxazole and the pyridinyl rings. It would also reveal how the molecules pack in the crystal lattice, highlighting any π-π stacking or other non-covalent interactions.
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-O, C-Br). |
| Bond Angles | Angles between adjacent bonds. |
| Dihedral Angles | Torsional angles, defining the 3D shape and planarity. |
| Intermolecular Interactions | Hydrogen bonds, π-π stacking, and other forces governing crystal packing. |
| Note: This table describes the type of data obtained from an X-ray crystallography experiment. |
Stereochemical Analysis and Conformation Studies
The stereochemistry of this compound would be definitively established through single-crystal X-ray diffraction. Key aspects to be determined would include:
Planarity: The degree of planarity between the benzoxazole and pyridine ring systems.
Computational modeling could complement experimental findings to explore the conformational landscape and identify low-energy conformers.
Crystal Engineering Applications
The potential for utilizing this compound in crystal engineering relies on a thorough understanding of its intermolecular interactions. By identifying the robust supramolecular synthons formed by this molecule, it might be possible to design and construct new crystalline materials with desired properties. The presence of both a halogen bond donor (bromine) and hydrogen bond acceptors (nitrogen and oxygen atoms) makes it an interesting candidate for co-crystallization studies with other molecules to form multi-component crystals with tailored architectures and functionalities. However, without the foundational crystal structure, any discussion on its application in crystal engineering remains hypothetical.
Chemical Reactivity and Derivatization Studies of 2 5 Bromo 2 Pyridinyl Benzoxazole
Reactivity at the Bromine Substituent (C-Br bond activation)
The carbon-bromine (C-Br) bond on the pyridine (B92270) ring is the most prominent site for functionalization. The electron-withdrawing nature of the pyridine ring facilitates the activation of this bond, making it susceptible to a variety of transformations.
The bromine atom on the electron-deficient pyridine ring can be displaced by strong nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway allows for the direct introduction of various functional groups. For analogous bromo-substituted heterocyclic compounds, the bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides. The reaction typically requires elevated temperatures and a strong nucleophile to proceed efficiently. The mechanism involves the addition of the nucleophile to the carbon atom bearing the bromine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the bromide ion to restore aromaticity.
The C-Br bond in 2-(5-Bromo-2-pyridinyl)benzoxazole is an ideal handle for palladium-catalyzed cross-coupling reactions, a powerful set of tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions offer a versatile and efficient route to a diverse array of derivatives. Bromo-substituted thiazoles and triazines have been shown to be effective substrates in such reactions. beilstein-archives.orgresearchgate.net The most common cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form biaryl or vinyl-substituted derivatives.
Heck Coupling: Reaction with alkenes to introduce a vinyl group at the 5-position of the pyridine ring.
Sonogashira Coupling: Reaction with terminal alkynes to yield alkynyl-substituted products.
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form amino-substituted derivatives.
These reactions typically employ a palladium catalyst, a suitable ligand, and a base in an organic solvent. The choice of reaction conditions can be optimized to achieve high yields of the desired functionalized products.
Table 1: Potential Cross-Coupling Reactions for Functionalization of this compound
| Reaction Name | Coupling Partner | Catalyst/Base System (Typical) | Resulting Functional Group |
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | Aryl |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | Alkenyl |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI / Et₃N | Alkynyl |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP / NaOt-Bu | Amino |
Reactivity at the Pyridinyl Moiety
The pyridine ring itself offers additional sites and modes of reactivity beyond the bromine substituent.
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a Lewis base capable of coordinating with metal ions. The 2-(2-pyridinyl)benzoxazole scaffold is recognized as an effective nitrogen-donor ligand. nih.govtcichemicals.com The nitrogen atom in this compound can act as a monodentate ligand, binding to a single metal center. Furthermore, it has the potential to act as a bidentate N,N- or N,O-chelating ligand, coordinating with a metal center through both the pyridine nitrogen and a nitrogen or oxygen atom from the benzoxazole (B165842) ring. This coordination behavior is crucial for the formation of metal-organic frameworks (MOFs) and other complex materials. The presence of the pyridine ring is also noted to enhance aqueous solubility through hydrogen bonding.
Pyridine is an electron-deficient heterocycle, which makes it generally resistant to electrophilic aromatic substitution. Any such reaction would require harsh conditions and would likely be directed by the existing substituents.
Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack. While the C-Br bond is the primary site for substitution, other positions on the pyridine ring (C-4 and C-6) could potentially undergo nucleophilic substitution, such as vicarious nucleophilic substitution (VNS), under specific conditions. ossila.com The regioselectivity of such reactions would be governed by the electronic effects of both the bromo and the benzoxazolyl substituents.
Transformations of the Benzoxazole Core
The benzoxazole ring system is generally stable due to its aromatic character. However, under forcing conditions, it can undergo transformations.
The most direct transformation is the cleavage of the oxazole (B20620) ring. This can typically be achieved through hydrolysis under strong acidic or basic conditions. Acidic hydrolysis would protonate the ring nitrogens, facilitating nucleophilic attack by water and ultimately leading to ring opening to form the corresponding 2-aminophenol (B121084) and 5-bromo-picolinic acid derivatives.
While less common for this specific substitution pattern, benzoxazole derivatives can participate in rearrangement reactions. For instance, related benzoxazole-2-thiols have been shown to undergo the Smiles rearrangement, which involves intramolecular nucleophilic aromatic substitution, leading to a ring-opened and re-closed product. acs.org Such a transformation on this compound would require prior modification of the benzoxazole core to introduce a suitable nucleophilic group.
Functionalization at Other Ring Positions
The bromine atom on the pyridine ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
Beyond the bromine, direct C-H activation presents a modern and environmentally favorable method for creating new carbon-carbon bonds on the aromatic rings. mdpi.com This approach avoids the need for pre-functionalized starting materials. mdpi.com For instance, direct C-H arylation can be used to introduce substituents onto the benzoxazole or pyridine rings, a process often catalyzed by palladium compounds. mdpi.com
The benzoxazole ring itself can be synthesized through the condensation of o-aminophenols with carboxylic acids or their derivatives. researchgate.net This foundational reaction allows for the incorporation of various substituents at the 2-position of the benzoxazole core from the outset.
The following table summarizes common functionalization reactions for the this compound scaffold:
| Reaction Type | Reagents/Catalysts | Position(s) Functionalized | Resulting Structure |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 5-position of pyridine ring | 2-(5-Aryl-2-pyridinyl)benzoxazole |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 5-position of pyridine ring | 2-(5-Alkynyl-2-pyridinyl)benzoxazole |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 5-position of pyridine ring | 2-(5-Amino-2-pyridinyl)benzoxazole |
| Direct C-H Arylation | Arene, Pd catalyst, Oxidant | Various C-H positions on benzoxazole/pyridine | Aryl-substituted derivatives |
Oxidation and Reduction Processes of the Heterocyclic System
The heterocyclic system of this compound can undergo both oxidation and reduction, although these reactions are less common in derivatization studies compared to cross-coupling. The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. This transformation can alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions.
Reduction processes can also be employed. For example, the carbonyl group of a related compound, 2-(2-amino-5-bromobenzoyl)pyridine, a metabolite of bromazepam, can be reduced to a hydroxyl group. nih.gov This type of reduction is often catalyzed by enzymes and requires a reducing agent like NADPH. nih.gov While not a direct reaction on the benzoxazole ring system, it demonstrates the potential for reductive transformations on similar pyridine-containing structures.
Structure-Property Relationship Studies in Chemical Transformations
The relationship between the structure of this compound and its reactivity is a critical aspect of its chemistry. The electronic and steric properties of substituents on the benzoxazole and pyridine rings can significantly influence the outcome of chemical transformations.
Influence of Substituent Electronic and Steric Effects on Reaction Outcomes
The electronic nature of substituents on the benzoxazole ring has a notable impact on reaction yields and rates. For example, in the synthesis of benzoxazole-2-carboxylate derivatives, electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position of the benzene (B151609) ring were found to increase the yield of the cyclization product. researchgate.net
The following table illustrates the general influence of substituent effects on reaction outcomes:
| Substituent Property | Position | Effect on Reaction Rate/Yield | Rationale |
| Electron-donating group | 5-position of benzoxazole | Increase | Stabilizes cationic intermediates |
| Electron-withdrawing group | 6-position of benzoxazole | Increase | Enhances electrophilicity of the carbonyl carbon in cyclization precursors |
| Bulky substituent | Near reactive site | Decrease | Steric hindrance impedes reagent approach |
Regioselectivity and Stereoselectivity in Derivatization
Regioselectivity, the control of which position on a molecule reacts, is a key consideration in the derivatization of this compound. The inherent reactivity differences between the benzoxazole and pyridine rings, as well as the specific positions within each ring, dictate where new functional groups will be introduced. For example, in palladium-catalyzed cross-coupling reactions, the reaction occurs selectively at the carbon-bromine bond of the pyridine ring.
Stereoselectivity, the control of the spatial orientation of the products, is also important, particularly when chiral centers are introduced. While the parent compound is achiral, derivatization reactions can create stereocenters. For instance, the reduction of a ketone to a secondary alcohol can lead to the formation of a chiral center, and the use of a chiral reducing agent can favor the formation of one enantiomer over the other.
In the synthesis of bicyclic derivatives of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid, efficient and regioselective methods were developed. beilstein-journals.org While not directly involving this compound, this research highlights the importance of controlling regioselectivity in the synthesis of complex heterocyclic systems. beilstein-journals.org
Photophysical Properties and Optoelectronic Applications
Fluorescence Spectroscopy and Quantum Yield Analysis
Specific fluorescence spectra and quantum yield (Φf) values for 2-(5-Bromo-2-pyridinyl)benzoxazole are not documented in the available search results. However, studies on related 2-(quinolinyl)-1,3-benzoxazoles, which are structural isomers of pyridinyl-benzoxazoles, show that these compounds generally exhibit fluorescence. researchgate.netresearchgate.net Research on these related molecules indicates that they often have low fluorescence quantum yields in non-polar solvents. researchgate.netresearchgate.net This phenomenon is attributed to an efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to a nearby triplet state (Tₙ), which provides a non-radiative decay pathway that competes with fluorescence. researchgate.netresearchgate.net The introduction of a heavy atom like bromine in the 5-position of the benzoxazole (B165842) ring could potentially further enhance the rate of intersystem crossing, possibly leading to an even lower fluorescence quantum yield or promoting phosphorescence, although this remains to be experimentally verified.
Solvatochromism and Environmental Sensitivity of Emission
There is no specific data on the solvatochromic behavior of this compound. However, solvatochromism is a common feature in molecules with intramolecular charge-transfer (ICT) character. For related 5-methyl-2-(quinolin-2-yl)-benzoxazoles, a noticeable shift in the fluorescence maxima to longer wavelengths (a bathochromic or red shift) is observed as the polarity and hydrogen-bonding ability of the solvent increase. researchgate.netresearchgate.net This suggests that the excited state is more polar than the ground state. Given the electron-donating and -accepting moieties within this compound, it is probable that it would also exhibit positive solvatochromism, where its emission spectrum would be sensitive to the polarity of its environment. This property is foundational for its potential use as an environmental probe.
Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena
The phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) is not applicable to this compound. ESIPT is a specific photochemical process that requires a molecule to possess both a proton-donating group (like a hydroxyl group) and a proton-accepting group in close proximity, typically configured to form an intramolecular hydrogen bond. documentsdelivered.comnih.govnih.gov The canonical molecule for this process is 2-(2'-hydroxyphenyl)benzoxazole (HBO), where the phenolic proton is transferred to the nitrogen atom of the benzoxazole ring upon photoexcitation. documentsdelivered.comnih.govresearchgate.net Since this compound lacks the essential ortho-hydroxyl group on the phenyl ring, it cannot undergo ESIPT.
Design of Fluorescent Probes and Chemosensors
The 2-(2'-pyridinyl)benzoxazole scaffold is a well-known bidentate chelating ligand, meaning it can bind to a single metal ion at two points (the pyridinyl nitrogen and the benzoxazole nitrogen). This structural motif makes it an excellent candidate for the development of fluorescent chemosensors for metal ions.
While no studies have specifically utilized this compound for the detection of Zn²⁺ or Cd²⁺, numerous fluorescent sensors based on related benzoxazole, benzothiazole, and benzimidazole (B57391) structures have been successfully developed for this purpose. nih.govmdpi.com These sensors typically operate on a "turn-on" fluorescence mechanism upon binding to the target metal ion. Given its inherent chelating ability, it is highly plausible that this compound could function as a selective sensor for d¹⁰ metal ions like Zn²⁺ and Cd²⁺, which are known to coordinate effectively with nitrogen-based ligands. However, without experimental data, its selectivity and sensitivity remain hypothetical.
The two primary mechanisms responsible for fluorescence changes in such chemosensors are Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).
Photoinduced Electron Transfer (PET): In a PET sensor, the fluorescence of the fluorophore (the benzoxazole unit) is initially quenched by a nearby electron-rich receptor (like the pyridine (B92270) unit). Upon binding of a metal ion to the receptor, the energy levels of the receptor's orbitals are lowered, which inhibits the PET process and "turns on" the fluorescence.
Chelation-Enhanced Fluorescence (CHEF): The CHEF effect occurs when metal binding enhances fluorescence by increasing the structural rigidity of the molecule. nih.govrsc.org Free rotation around the single bond connecting the pyridine and benzoxazole rings can lead to non-radiative decay of the excited state. When the molecule chelates a metal ion, this rotation is restricted, which closes the non-radiative decay channels and leads to a significant increase in fluorescence quantum yield. nih.gov
It is likely that a chemosensor based on this compound would operate through a combination of these mechanisms, primarily CHEF, upon coordination with a metal ion like Zn²⁺. nih.gov
Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
There is no information in the reviewed scientific literature regarding the use of this compound in organic light-emitting diodes (OLEDs) or other optoelectronic devices. Benzoxazole derivatives are sometimes explored as host materials or emitters in OLEDs due to their thermal stability and electronic properties. researchgate.net However, the specific utility of this bromo-substituted compound for such applications has not been reported.
Insufficient Data Available to Generate Article on the Photophysical and Optoelectronic Properties of this compound
Despite a comprehensive search of available scientific literature, detailed research findings specifically addressing the photochromism and photoreactivity in solid-state materials of the chemical compound this compound are not available. Consequently, the generation of a thorough and scientifically accurate article adhering to the requested outline is not possible at this time.
The investigation into the photophysical properties of benzoxazole derivatives has revealed that related compounds exhibit interesting phenomena such as solid-state photoreactivity and photoresponsive behaviors. For instance, studies on 3-pyridylvinyl benzoxazole have shown that it can undergo photodimerization in the solid state. Additionally, pyrazolinone derivatives incorporating a 5-bromopyridine moiety have demonstrated photoresponsive properties. These findings suggest that this compound may possess unique photophysical characteristics worthy of investigation.
However, the absence of specific experimental data, including quantitative measurements of photochromic transitions, quantum yields, and the kinetics of photoreactive processes for this compound, precludes the creation of the detailed data tables and in-depth discussion required by the user's request. The scientific community has not yet published dedicated studies on the solid-state photochromism and photoreactivity of this particular compound.
While the synthesis and basic characterization of this compound and related structures are documented, the specific focus on its solid-state photophysical properties remains an unexplored area of research. Therefore, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further experimental research is needed to elucidate the photophysical and optoelectronic properties of this compound.
Electrochemical Behavior and Applications
Cyclic Voltammetry (CV) and Related Techniques (SWV, DPV, CA)
The electrochemical behavior of benzoxazole (B165842) derivatives can be effectively investigated using techniques such as cyclic voltammetry (CV), square wave voltammetry (SWV), differential pulse voltammetry (DPV), and chronoamperometry (CA). ontosight.airesearchgate.netscielo.br Studies on various 2,5-disubstituted benzoxazoles have demonstrated that these compounds are electroactive, and their redox properties can be characterized in non-aqueous solvents like dimethylsulfoxide (DMSO) containing a supporting electrolyte such as tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBATFB). ontosight.airesearchgate.netscielo.br
For instance, the electrochemical behaviors of N-(2-benzylbenzoxazol-5-yl)-4-nitrobenzamide and N-(2-(4-chlorobenzyl)benzoxazol-5-yl)-4-nitrobenzamide have been explored using these techniques at a hanging mercury drop electrode (HMDE). ontosight.airesearchgate.netscielo.br These studies typically reveal reduction and oxidation peaks in the voltammograms, providing insights into the electrochemical processes. The number of electrons transferred during these processes and the diffusion coefficients can be determined using chronoamperometry and bulk electrolysis. ontosight.airesearchgate.net
In the context of 2-(5-bromo-2-pyridinyl)benzoxazole, one would expect the pyridinyl group and the benzoxazole system to undergo redox reactions. The presence of the electron-withdrawing bromine atom on the pyridinyl ring is anticipated to influence the reduction and oxidation potentials. Specifically, it would likely make the reduction of the pyridinyl ring easier (occur at a less negative potential) and the oxidation more difficult.
A study on pyridinium-benzoxazole-based monomers and polymers for battery applications revealed two distinct redox processes corresponding to the reduction of the monovalent cation to a radical and subsequently to a monovalent anion. acs.org Although the subject compound is not a pyridinium (B92312) salt, the pyridyl moiety is expected to be the primary site of reduction.
The following table summarizes typical electrochemical data obtained for related benzoxazole derivatives, which can serve as a reference for predicting the behavior of this compound.
| Compound | Technique | Potential (V) vs. Ag/Ag+ | Solvent/Electrolyte | Reference |
| N-(2-benzylbenzoxazol-5-yl)-4-nitrobenzamide | DPV, SWV | - | DMSO/TBATFB | ontosight.airesearchgate.net |
| N-(2-(4-chlorobenzyl)benzoxazol-5-yl)-4-nitrobenzamide | DPV, SWV | - | DMSO/TBATFB | ontosight.airesearchgate.net |
| 4-(benzoxazol-2-yl)-1-(4-vinyl benzyl)pyridinium chloride (monomer) | CV | E₁/₂ oxidation = -1.05, E₁/₂ reduction = -1.83 | CH₃CN/TBAPF₆ | acs.org |
| Poly(4-(benzoxazol-2-yl)-1-(4-vinyl benzyl)pyridinium chloride) | CV | E₁/₂ oxidation = -1.03, E₁/₂ reduction = -1.81 | CH₃CN/TBAPF₆ | acs.org |
Electroanalytical Methodologies for Detection and Quantification
Electrochemical methods, particularly DPV and SWV, have been developed for the quantitative determination of benzoxazole derivatives. ontosight.airesearchgate.netscielo.br These techniques offer high sensitivity and rapid analysis. For example, electroanalytical methods for the determination of N-(2-benzylbenzoxazol-5-yl)-4-nitrobenzamide and N-(2-(4-chlorobenzyl)benzoxazol-5-yl)-4-nitrobenzamide have been established. ontosight.airesearchgate.netscielo.br
These methods typically involve the construction of a calibration curve by plotting the peak current against the concentration of the analyte. The linear working range and the limit of detection (LOD) are key parameters that define the performance of the method. For the aforementioned nitro-substituted benzoxazoles, linear working ranges were found to be in the micromolar concentration range, with detection limits in the sub-micromolar range. ontosight.airesearchgate.netscielo.br
Given the expected electroactivity of this compound, it is highly probable that similar electroanalytical methods could be developed for its detection and quantification. The specific potentials for analysis would need to be determined experimentally, but the principles would remain the same. The sensitivity of the method would depend on factors such as the electrode material, the solvent system, and the specific voltammetric technique employed.
The following table summarizes the analytical parameters for some related benzoxazole compounds, illustrating the potential for developing an electroanalytical method for this compound.
| Compound | Technique | Linear Range (M) | Limit of Detection (M) | Reference |
| N-(2-benzylbenzoxazol-5-yl)-4-nitrobenzamide | DPV | 6.0 x 10⁻⁷ - 4.0 x 10⁻⁴ | 1.33 x 10⁻⁷ | ontosight.airesearchgate.net |
| N-(2-benzylbenzoxazol-5-yl)-4-nitrobenzamide | SWV | 6.0 x 10⁻⁷ - 4.0 x 10⁻⁴ | 1.76 x 10⁻⁷ | ontosight.airesearchgate.net |
| N-(2-(4-chlorobenzyl)benzoxazol-5-yl)-4-nitrobenzamide | DPV | 1.0 x 10⁻⁶ - 2.0 x 10⁻⁴ | ~1.33 x 10⁻⁷ | ontosight.airesearchgate.net |
| N-(2-(4-chlorobenzyl)benzoxazol-5-yl)-4-nitrobenzamide | SWV | 1.0 x 10⁻⁶ - 2.0 x 10⁻⁴ | ~1.76 x 10⁻⁷ | ontosight.airesearchgate.net |
Electrochemical Synthesis and Functionalization
Electrochemical methods can be employed for the synthesis and functionalization of benzoxazole derivatives. An "ex-cell" electrochemical synthesis of benzoxazoles has been reported, which involves the use of an electrochemically generated hypervalent iodine species. acs.org This method is compatible with a range of functional groups, including bromine, suggesting that it could be applicable to the synthesis of bromo-substituted benzoxazoles. acs.org The process involves the oxidation of an ortho-iminophenol precursor. acs.org
Another approach to the synthesis of benzoxazoles is the condensation of an o-aminophenol with a carboxylic acid or aldehyde. While not strictly an electrochemical synthesis of the final compound, electrochemical methods can be used to generate precursors or catalysts.
While there is no specific report on the electrochemical synthesis of this compound, the general methods for benzoxazole synthesis suggest that an electrochemical approach is feasible. For instance, the condensation of 2-amino-4-bromophenol (B1269491) with pyridine-2-carboxylic acid or pyridine-2-carboxaldehyde could be a potential route, and electrochemistry could play a role in promoting the reaction or in the synthesis of the precursors.
Furthermore, electrochemical methods can be used for the functionalization of existing heterocyclic compounds. For example, electrochemical bromination of imidazo[1,2-a]pyridines has been demonstrated. researchgate.net This raises the possibility of synthesizing this compound by the electrochemical bromination of 2-(2-pyridinyl)benzoxazole, provided the reaction is regioselective for the 5-position of the pyridinyl ring.
Theoretical and Computational Investigations
Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical tools used to investigate the electronic structure and molecular geometry of molecules like 2-(5-Bromo-2-pyridinyl)benzoxazole. These methods provide a detailed understanding of electron distribution and the spatial arrangement of atoms.
DFT calculations are employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. These calculations also provide insights into the electronic properties, including the distribution of electrons within the molecule. For instance, in related benzoxazole (B165842) derivatives, DFT has been used to predict the most stable optimized structure. researchgate.net
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between these frontier molecular orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.
A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on various organic molecules, including those with structures analogous to this compound, have utilized DFT to calculate this energy gap. researchgate.net This analysis helps in understanding the electron-donating and accepting capabilities of the molecule, which is vital for its application in areas like organic electronics. The HOMO and LUMO energy levels for related polymers have been determined experimentally and are often correlated with computational predictions. researchgate.net
Dipole Moments and Charge Distribution
This information is critical for understanding intermolecular interactions, such as how the molecule will interact with solvents or other molecules in a biological system. For example, the Mulliken atomic charge distribution, calculated using DFT, reveals the partial charges on each atom, highlighting electron-rich and electron-deficient regions of the molecule. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with its environment.
These simulations can reveal the preferred shapes (conformations) the molecule adopts and the nature of its interactions with surrounding molecules, such as solvents or biological macromolecules. researchgate.net In studies of similar benzoxazole derivatives, MD simulations have been used to investigate their stability in water and sensitivity towards hydrolysis. researchgate.net This type of analysis is crucial for predicting the behavior of the compound in various applications, from materials science to medicinal chemistry. researchgate.net
Prediction of Spectroscopic Parameters (e.g., Absorption, Emission Wavelengths)
Computational methods, particularly TD-DFT, are instrumental in predicting the spectroscopic properties of molecules. These calculations can forecast the wavelengths at which a molecule will absorb and emit light, which is fundamental to its use in applications like organic light-emitting diodes (OLEDs) or as fluorescent probes.
For related benzoxazole systems, TD-DFT calculations have been successfully used to understand charge transfer within the molecule and to correlate with experimentally observed UV-Vis absorption and emission spectra. researchgate.netresearchgate.net These computational predictions are invaluable for interpreting experimental spectroscopic data and for designing molecules with specific optical properties. mdpi.com
Computational Studies of Reaction Mechanisms and Transition States
Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides powerful tools to investigate reaction mechanisms and identify the high-energy transition states that govern the reaction rate.
For the synthesis of benzoxazoles, computational studies can elucidate the plausible reaction pathways. For example, the mechanism for the formation of N-phenyl-substituted benzoxazol-2-amine has been detailed, involving base-promoted oxidative iodination and subsequent cyclization. nih.gov While specific studies on this compound are not detailed in the provided results, the methodologies are well-established for similar heterocyclic systems. researchgate.net These studies often involve calculating the energies of reactants, products, intermediates, and transition states to map out the entire reaction energy profile.
Molecular Simulation Studies for Molecular Machines and Functional Systems
The unique properties of molecules like this compound make them potential candidates for incorporation into molecular machines and other advanced functional systems. Molecular simulations can play a crucial role in designing and understanding the operation of such nanoscale devices.
While direct studies on this compound in molecular machines were not found, the principles of using molecular simulations to explore the dynamic behavior and interactions of molecular components are well-established. researchgate.netnih.gov These simulations can help predict how the molecule might function as a switch, rotor, or other component in a larger molecular assembly.
Applications in Catalysis and Advanced Materials Science Non Biological Focus
Development of Benzoxazole-Based Ligands for Transition Metal Catalysis
The nitrogen atoms in the pyridine (B92270) and benzoxazole (B165842) rings of pyridinyl-benzoxazole derivatives serve as excellent coordination sites for transition metals. This has spurred the development of a wide range of metal complexes with applications in catalysis.
Homogeneous Catalysis: Asymmetric Reactions
While specific research on the asymmetric catalytic applications of 2-(5-Bromo-2-pyridinyl)benzoxazole is limited, the broader class of 2-(2-pyridyl)benzoxazole (B1330346) ligands has shown considerable promise in homogeneous catalysis, particularly in asymmetric transfer hydrogenation.
Transfer Hydrogenation: Ruthenium(II) and Ruthenium(III) complexes incorporating 2-(2-pyridyl)benzoxazole ligands have been synthesized and evaluated as catalysts for the transfer hydrogenation of ketones. nih.govnih.gov These complexes, particularly the Ru(II) species containing phosphine (B1218219) co-ligands, have demonstrated high activity in converting ketones to their corresponding alcohols using 2-propanol as a hydrogen source. nih.govnih.gov
In a study involving a series of (pyridyl)benzoazole ruthenium complexes, the catalytic activity was found to be influenced by both the oxidation state of the ruthenium center and the nature of the ancillary ligands. nih.govnih.gov The Ru(II) complexes consistently showed higher catalytic activities than their Ru(III) counterparts. nih.govnih.gov
Table 1: Catalytic Performance of Ruthenium Complexes with 2-(2-pyridyl)benzoxazole (L3) in the Transfer Hydrogenation of Acetophenone
| Catalyst | Conversion (%) after 1h | Conversion (%) after 4h |
|---|---|---|
| [RuCl₃(L3)] | 45 | 77 |
| [RuCl₂(PPh₃)₂(L3)] | 70 | 90 |
Data sourced from studies on pyridyl-benzoazole ruthenium complexes. nih.govnih.gov
Although direct examples of C-H oxygenation catalyzed by pyridinyl-benzoxazole complexes are not extensively documented in the available literature, the development of chiral oxazole-pyridine type ligands for other asymmetric transformations, such as palladium-catalyzed acetoxylative cyclization, highlights the potential of this ligand class in stereoselective C-H functionalization reactions. dicp.ac.cn
Heterogeneous Photocatalysis for Organic Transformations
Benzoxazole-containing structures have been successfully employed in heterogeneous photocatalysis. While direct applications of this compound in this area are still emerging, related systems demonstrate the potential of the benzoxazole motif.
For instance, cobalt(II/III) complexes with Schiff base ligands containing benzoxazole moieties have been investigated as heterogeneous photocatalysts for the degradation of organic dyes like Acid Red 18. researchgate.net These complexes can be immobilized and used to break down organic pollutants under irradiation, showcasing a "green chemistry" approach. researchgate.net The photocatalytic mechanism involves the generation of reactive oxygen species upon light absorption, which then decompose the organic dye molecules. researchgate.net
Furthermore, ultrastable benzoxazole-linked covalent organic frameworks (COFs) have been developed as robust, metal-free heterogeneous photocatalysts. nih.gov These materials have demonstrated excellent activity and recyclability in the visible-light-driven oxidative hydroxylation of arylboronic acids to phenols, with product yields reaching 99% over at least 20 catalytic runs. nih.gov This underscores the stability and photoactivity of the benzoxazole structure within extended frameworks, suggesting a promising avenue for the application of pyridinyl-benzoxazole building blocks in creating sophisticated heterogeneous catalysts for various organic transformations. nih.gov
Coordination Chemistry with Metal Centers
The 2-(2-pyridyl)benzoxazole scaffold acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of both the pyridine and benzoxazole rings. This coordination has been confirmed through various spectroscopic methods and single-crystal X-ray diffraction analyses of the resulting metal complexes. nih.govnih.gov
Polymeric and Nanomaterial Applications
Beyond catalysis, the rigid and thermally stable structure of the benzoxazole ring makes it an attractive component for advanced polymers and nanomaterials.
Incorporation into Poly(imide-benzoxazole) Nano-fibrous Membranes
The incorporation of benzoxazole units into polyimide structures has led to the development of poly(imide-benzoxazole) (PIBO) materials with exceptional thermal stability and desirable dielectric properties. dicp.ac.cnmdpi.comresearchgate.netresearchgate.net Specifically, electrospun fluoro-containing PIBO nano-fibrous membranes (NFMs) have been fabricated for potential use in advanced high-frequency mobile communication technologies. dicp.ac.cnmdpi.comresearchgate.netresearchgate.net
These membranes are typically prepared by first synthesizing a polyimide containing ortho-hydroxy-substituted benzamide (B126) units, which is then thermally dehydrated to form the benzoxazole ring. mdpi.comresearchgate.net This process results in materials with high glass transition temperatures (Tg) and excellent thermal stability, with 5% weight loss temperatures (T₅%) exceeding 500 °C in a nitrogen atmosphere. mdpi.comresearchgate.net The resulting PIBO NFMs exhibit low dielectric constants and low dielectric dissipation factors, which are crucial for high-frequency applications. mdpi.comresearchgate.net
Table 2: Selected Properties of Poly(imide-benzoxazole) Nano-Fibrous Membranes (PIBO NFMs)
| Property | PIBO-1 | PIBO-2 |
|---|---|---|
| Precursor Polyimide | PI-1 (6FDA-p6FAHP) | PI-2 (6FDA-m6FAHP) |
| Average Fiber Diameter (nm) | 1225 | 816 |
| Glass Transition Temp. (T_g, °C) | 364.2 | 316.5 |
| 5% Weight Loss Temp. (T₅%, °C in N₂) | 525.1 | 511.2 |
| Dielectric Constant (D_k at 1 MHz) | 1.64 | 1.82 |
| Dielectric Dissipation (D_f at 1 MHz) | 0.010 | 0.018 |
Data sourced from studies on electrospun fluoro-containing PIBO NFMs. mdpi.comresearchgate.net
Use as Building Blocks in Organic Semiconductors
The π-conjugated nature of the benzoxazole system makes it a valuable building block for organic semiconductor materials used in applications like organic thin-film transistors (OTFTs). mdpi.com While research on this compound for this purpose is not widely reported, studies on related benzobisoxazole (BBO)-based polymers demonstrate the principle. mdpi.commdpi.com
BBO is a heterocyclic aromatic ring composed of a benzene (B151609) ring fused with two oxazole (B20620) rings. mdpi.commdpi.com Conjugated polymers have been synthesized by copolymerizing BBO-based monomers with electron-donating units. mdpi.commdpi.com The performance of these polymers in OTFTs is highly dependent on the molecular structure, particularly the presence and nature of π-spacers, which influence the molecular ordering and crystallinity in the solid state. mdpi.commdpi.com
For example, a BBO-based polymer containing a non-alkylated thiophene π-spacer exhibited significantly higher hole mobility compared to polymers without a spacer or with an alkylated thiophene spacer. mdpi.commdpi.com This highlights the importance of molecular design in tuning the electronic properties of benzoxazole-based organic semiconductors. mdpi.commdpi.com
Table 3: Performance of Benzo[1,2-d:4,5-d′]bis(oxazole) (BBO)-Based Polymers in Organic Thin-Film Transistors (OTFTs)
| Polymer | π-Spacer | Hole Mobility (cm²/V·s) |
|---|---|---|
| PBC1 | None | 1.2 x 10⁻⁴ |
| PBC2 | Non-alkylated Thiophene | 2.2 x 10⁻² |
| PBC3 | Alkylated Thiophene | 5.0 x 10⁻⁴ |
Data sourced from studies on BBO-based conjugated polymers. mdpi.commdpi.com
Supramolecular Assemblies and Smart Materials
The rigid, planar structure of the 2-(pyridinyl)benzoxazole core makes it a compelling candidate for the construction of supramolecular assemblies. These ordered structures are formed through non-covalent interactions such as π-π stacking between the aromatic rings, hydrogen bonding involving the nitrogen and oxygen heteroatoms, and, significantly, halogen bonding facilitated by the bromine substituent. While direct research on this compound in this context is not extensively documented, analogous molecular systems provide insight into its potential. For instance, other heterocyclic compounds containing pyridyl and benzoxazole-related moieties are known to self-assemble into complex architectures. The specific geometry and electronic properties of the this compound molecule, with its defined arrangement of hydrogen bond acceptors (nitrogen atoms) and the electropositive region on the bromine atom, could direct the formation of predictable, crystalline networks.
This capacity for self-assembly is foundational to its potential use in "smart" materials—materials designed to respond to external stimuli. tue.nl A related compound, E-3-pyridylvinyl benzoxazole, has been shown to undergo solid-state photodimerization when exposed to UV light, forming a cyclobutane ring and altering its material properties. rsc.org This type of photochemical reactivity is a hallmark of certain smart materials. It is plausible that derivatives of this compound could be engineered to exhibit similar responsiveness to stimuli such as light, pH, or temperature, leading to changes in fluorescence, conformation, or binding affinity. mdpi.comresearchgate.net Such properties are sought after for applications in sensing, molecular switches, and controlled-release systems.
Agrochemical Scaffolds and Chemical Crop Protection Research
The benzoxazole ring system is recognized as a "privileged scaffold" in medicinal and agrochemical research due to its stable structure, which is amenable to chemical modification, and its presence in numerous biologically active compounds. nih.gov The fusion of this scaffold with a pyridine ring, as seen in this compound, combines the structural features of two key heterocycles known for their roles in modern pesticides. nih.govresearchgate.net This combination has proven effective in the development of new agents for crop protection, particularly insecticides and herbicides. nih.gov
Design Principles for Novel Agrochemical Leads (Excluding Efficacy Trials)
The design of new agrochemical leads based on the this compound scaffold follows established principles of medicinal chemistry. The core structure serves as a rigid template, presenting substituents in a well-defined spatial orientation for interaction with a biological target. Key design strategies include:
Substituent Modification: The bromine atom on the pyridine ring is a critical design element. As an electron-withdrawing group, it significantly influences the electronic properties of the pyridine ring. Chemists can systematically replace the bromine with other halogens (e.g., chlorine, fluorine) or other functional groups to modulate target affinity and pharmacokinetic properties.
Bioisosteric Replacement: The oxygen atom in the benzoxazole ring can be replaced with sulfur to create the corresponding benzothiazole derivative. This is a common strategy to explore changes in activity and metabolic stability, as demonstrated in the development of pyridinyl-benzothiazolone herbicides. nih.gov
Positional Isomerism: Moving the bromine atom to different positions on the pyridine ring or adding other substituents to either the pyridine or the benzoxazole moiety allows for a systematic exploration of the structure-activity space to optimize molecular interactions with the target enzyme or receptor.
Lipophilicity and Solubility Tuning: Modifications to the scaffold, such as the addition of alkyl or alkoxy groups to the benzoxazole ring, can be used to fine-tune the compound's lipophilicity (logP value). This is crucial for ensuring the molecule can penetrate the waxy cuticle of plants or the exoskeleton of insects to reach its target site.
Structure-Activity Relationship Studies in Agrochemical Discovery (Chemical Aspects)
Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound. For the this compound scaffold, SAR focuses on understanding how chemical changes affect its intrinsic activity. Research on related benzoxazole derivatives shows that substitutions at the 2- and 5-positions of the benzoxazole ring are particularly important for modulating biological potency. mdpi.com The introduction of electron-withdrawing groups, such as halogens or trifluoromethyl groups, elsewhere on the scaffold is often associated with enhanced activity in agrochemical compounds. nih.gov
The following table summarizes key chemical principles derived from SAR studies on related heterocyclic scaffolds.
| Structural Modification | Chemical Rationale | Potential Impact on Activity |
|---|---|---|
| Varying the halogen on the pyridine ring (e.g., F, Cl, Br) | Modulates the electronegativity, polarizability, and potential for halogen bonding at the target site. | Fine-tunes binding affinity and electronic character of the molecule. |
| Adding electron-withdrawing groups (e.g., -CF₃, -NO₂) to the benzoxazole ring | Lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), potentially enhancing interactions with electron-rich targets. Increases metabolic stability. | Often enhances insecticidal or herbicidal activity. nih.gov |
| Adding electron-donating groups (e.g., -CH₃, -OCH₃) to the benzoxazole ring | Increases the energy of the HOMO (Highest Occupied Molecular Orbital), potentially improving interactions with electron-poor targets. | Modulates activity and can alter the spectrum of targeted pests or weeds. mdpi.com |
| Changing the position of the nitrogen atom within the pyridine ring (e.g., 2-pyridinyl vs. 3- or 4-pyridinyl) | Alters the geometry of the molecule and the position of the key hydrogen bond acceptor. | Critically impacts the ability of the molecule to fit into a specific binding pocket. |
Chiral Auxiliaries and Receptors for Racemic Resolution
The application of this compound as a chiral auxiliary or as a receptor for resolving racemic mixtures is not a widely reported field of study for this specific molecule. However, its structural characteristics suggest a theoretical potential for such applications. The molecule is rigid and contains multiple heteroatoms (two nitrogen atoms and one oxygen atom) with lone pairs of electrons, which can act as coordination sites for metal ions or as hydrogen bond acceptors.
In the field of enantioselective recognition, chiral receptors often possess a well-defined, rigid structure capable of forming diastereomeric complexes with enantiomers, leading to a measurable difference in physical properties (e.g., NMR chemical shift, fluorescence). Chiral molecules containing pyridine or benzothiazole moieties have been successfully used as photoactive sensors for the enantioselective recognition of carbohydrates and amino acids. acs.orgnih.gov By synthesizing a chiral derivative of this compound—for instance, by introducing a chiral substituent on the benzoxazole ring—it is conceivable that the resulting molecule could function as a chiral ligand or receptor. Its rigidity would be advantageous in creating a well-defined chiral pocket, allowing it to preferentially bind one enantiomer over another through a combination of π-stacking, hydrogen bonding, and steric interactions.
Future Research Directions and Interdisciplinary Prospects
Exploration of Novel Synthetic Pathways
Future research will likely focus on developing more efficient and innovative synthetic routes to 2-(5-Bromo-2-pyridinyl)benzoxazole and its derivatives. Traditional methods for synthesizing benzoxazoles, such as the condensation of 2-aminophenols with carboxylic acids or their derivatives, often require harsh conditions, toxic catalysts, and long reaction times. nih.govnih.gov The exploration of novel pathways aims to overcome these limitations.
Key areas of future synthetic research include:
Metal-Catalyzed Cross-Coupling Reactions: There is growing interest in transition-metal-catalyzed reactions for benzoxazole (B165842) synthesis due to their efficiency and high yields. rsc.org Copper-catalyzed intramolecular arylation, for instance, has gained attention because it is cost-effective and operates under mild conditions. researchgate.net Future work could optimize copper- or palladium-catalyzed domino reactions to construct the pyridinyl-benzoxazole scaffold in a more step-economical fashion. researchgate.net
One-Pot and Multi-Component Reactions: One-pot syntheses, where reactants are subjected to successive reactions in a single reactor, are highly desirable for their efficiency and reduced waste. nih.gov A one-pot, two-step procedure involving cyclocondensation-oxidation followed by in-situ coupling has been successfully used for similar heterocyclic systems. rsc.org Applying such strategies to the synthesis of this compound could significantly streamline its production.
Innovative Catalysis: The development of novel catalysts is a major frontier. This includes the use of nanocatalysts, such as zinc oxide nanoparticles (ZnO-NPs), and Brønsted acidic ionic liquids, which can serve as reusable and efficient heterogeneous catalysts. rsc.orgacs.org These catalysts often allow for reactions under solvent-free or green solvent conditions. rsc.orgacs.org
Advanced Functional Material Development
The benzoxazole nucleus is a versatile building block for a variety of functional materials, and this compound is a promising candidate for further development in this area. The presence of the bromine atom and the pyridine (B92270) nitrogen offers sites for further functionalization, allowing for the fine-tuning of its electronic and photophysical properties.
Future research in this domain will likely target:
Biologically Active Agents: Benzoxazole derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. nih.govmdpi.comnih.gov The specific structure of this compound, particularly the halogen substitution which can enhance lipophilicity, makes it a prime candidate for development as a therapeutic agent. mdpi.com For instance, derivatives of 5-bromo-2-aryl benzimidazoles have shown potential as dual inhibitors of α-glucosidase and urease enzymes. nih.gov Future studies could involve synthesizing a library of analogs and screening them for various biological targets, such as VEGFR-2, a key protein in cancer angiogenesis. nih.gov
Organic Electronics: The planar, conjugated structure of benzoxazoles makes them suitable for applications in organic electronics. Research could explore the use of this compound as a building block for organic light-emitting diodes (OLEDs), fluorescent probes, or as a component in polymer dyes. researchgate.net
Integration with Artificial Intelligence and Machine Learning for Molecular Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid, computational design of novel molecules with desired properties. nih.gov This approach can significantly reduce the time and cost associated with experimental synthesis and screening.
Future interdisciplinary prospects include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, such as Random Forests and Support Vector Machines, can be used to build QSAR models. nih.govresearchgate.net These models predict the biological activity or other properties of new compounds based on their chemical structures. nih.gov By training a model on a dataset of known benzoxazole or benzimidazole (B57391) derivatives, researchers could predict the potential efficacy of novel compounds like this compound for specific applications, such as enzyme inhibition or as corrosion inhibitors. researchgate.netnih.gov
De Novo Molecular Design: Advanced ML models can be used to design entirely new molecules. Based on a learned understanding of chemical space and desired properties, these models can generate structures of novel benzoxazole derivatives optimized for a specific function, which can then be synthesized and tested. nih.govresearchgate.net This data-driven approach accelerates the discovery of lead compounds for drug development or materials science. researchgate.net
Environmental and Sustainability Considerations in Synthesis and Application
"Green chemistry" principles are becoming increasingly important in chemical synthesis to minimize environmental impact. mdpi.comrsc.org Future research on this compound will undoubtedly incorporate these considerations.
Key sustainability-focused research directions are:
Eco-Friendly Synthetic Methods: A major effort is underway to replace traditional synthetic methods with more environmentally benign strategies. nih.gov This includes the use of green catalysts like waste fly ash or reusable nanocrystals, which are cost-effective and reduce pollution. nih.govrsc.org Other sustainable techniques being explored for benzoxazole synthesis include microwave-assisted reactions, ultrasound-assisted synthesis, and mechanochemistry, which can reduce reaction times and energy consumption. mdpi.com
Use of Green Solvents: Replacing volatile and toxic organic solvents is a core principle of green chemistry. Future syntheses will likely focus on using water, ethanol (B145695), or deep eutectic solvents (DES), which are more environmentally friendly. rsc.orgmdpi.com
Atom Economy: Synthetic pathways will be designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. nih.gov One-pot reactions and domino reactions are particularly advantageous in this regard. nih.govresearchgate.net
Emerging Roles in Non-Linear Optics and Quantum Technologies
The unique electronic properties of conjugated heterocyclic systems like benzoxazoles suggest potential applications in advanced technological fields such as non-linear optics (NLO) and quantum technologies.
Non-Linear Optical (NLO) Materials: NLO materials are crucial for technologies like optical data storage, telecommunications, and optical computing. Chromophores with a donor-π-acceptor structure can exhibit significant NLO properties. researchgate.net The structure of this compound and its derivatives could be modified to create push-pull systems with large hyperpolarizabilities, making them candidates for NLO applications. researchgate.net Research has shown that incorporating heterocyclic rings like benzimidazole into chromophores can lead to materials with high thermal stability and good NLO activity. researchgate.netresearchgate.net Future work could involve synthesizing and characterizing the NLO properties of polymers containing pyridinyl-benzoxazole units. mdpi.com
Quantum Technologies: While direct applications in quantum technologies are still speculative, the development of molecules with well-defined photophysical properties is a foundational step. The ability to tune the fluorescence and electronic energy levels of benzoxazole derivatives through chemical modification is critical. rsc.org Research into the fundamental photophysics of this compound could uncover properties suitable for applications such as molecular switches or components in quantum sensing, though this remains a long-term prospect.
Q & A
Q. What are the established synthetic routes for 2-(5-Bromo-2-pyridinyl)benzoxazole, and how can reaction conditions be optimized?
The compound is synthesized via condensation of 2-aminopyridine derivatives with halogenated salicylaldehydes under acidic conditions. Polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) are common dehydrating agents that facilitate cyclization to form the benzoxazole core. Optimization involves adjusting reaction temperature (80–120°C), stoichiometry of reactants (1:1 to 1:1.2 molar ratio), and reaction time (4–12 hours) to maximize yield (typically 60–75%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions on the benzoxazole and pyridine rings.
- Mass Spectrometry (HRMS) : For molecular weight verification (e.g., [M+H]+ peak at m/z 293.98).
- HPLC-PDA : To assess purity (>95% typically required for biological assays).
- FT-IR : To identify functional groups (e.g., C=N stretch at ~1620 cm⁻¹) .
Q. What storage conditions are recommended for this compound to ensure long-term stability?
Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation and moisture absorption. Shelf life exceeds 12 months under these conditions .
Advanced Research Questions
Q. How can computational methods like molecular docking enhance the design of this compound derivatives for target-specific applications?
Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases or bacterial enzymes). For example, the pyridine and benzoxazole moieties show π-π stacking with hydrophobic pockets, while the bromine atom enhances halogen bonding. Pairing docking with MD simulations (100 ns trajectories) validates stability of ligand-receptor complexes .
Q. What experimental strategies resolve contradictions in reported biological activities of benzoxazole derivatives?
Conflicting data (e.g., cytotoxicity variations) are addressed by:
- Standardized Assays : Use consistent cell lines (e.g., L929 fibroblasts) and protocols (e.g., MTT assay at 48-hour exposure).
- Dose-Response Analysis : Establish IC₅₀ values (e.g., 46–53 μM for sulfonamide derivatives) to compare potency.
- ADMET Profiling : Utilize tools like SwissADME to predict absorption, metabolism, and toxicity, reducing false positives .
Q. How do structural modifications (e.g., substituent position) influence the photostability and bioactivity of this compound?
- Electron-Withdrawing Groups (Br) : Enhance UV stability by reducing π-electron density, as shown in photodegradation studies under 300–400 nm light.
- Pyridine Orientation : The 2-pyridinyl group improves solubility in polar solvents (e.g., DMSO) compared to 4-pyridinyl analogs, affecting bioavailability.
- Heterocycle Fusion : Oxadiazole-linked derivatives exhibit higher antimicrobial activity (MIC: 8–16 μg/mL) due to increased planarity and membrane penetration .
Q. What analytical workflows are recommended for detecting degradation products of this compound under stressed conditions?
- Forced Degradation : Expose to heat (60°C), light (UV-A), and acidic/basic media.
- LC-MS/MS : Identify major degradation products (e.g., debrominated or oxidized species).
- QbD Principles : Use DOE (Design of Experiments) to model degradation pathways and optimize formulation stability .
Methodological Guidelines
- Synthesis Reproducibility : Validate purity via orthogonal methods (TLC + HPLC) and report yields as mean ± SD across three batches.
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and normalize data to solvent-only baselines.
- Data Transparency : Share crystallographic data (CCDC deposition) for novel derivatives to aid structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
